molecular formula C13H15N5O2S B11695568 (4E)-4-[(2-ethoxyphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4E)-4-[(2-ethoxyphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11695568
M. Wt: 305.36 g/mol
InChI Key: GNIXQUTXGDLZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[2-(2-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydrazinylidene moiety, and a pyrazole ring. The presence of these functional groups makes it a versatile molecule for synthetic and analytical purposes.

Properties

Molecular Formula

C13H15N5O2S

Molecular Weight

305.36 g/mol

IUPAC Name

4-[(2-ethoxyphenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C13H15N5O2S/c1-3-20-10-7-5-4-6-9(10)15-16-11-8(2)17-18(12(11)19)13(14)21/h4-7,17H,3H2,1-2H3,(H2,14,21)

InChI Key

GNIXQUTXGDLZKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C(=S)N)C

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves the condensation of 2-ethoxyphenylhydrazine with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity (4E)-4-[2-(2-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The hydrazinylidene moiety can be reduced to hydrazine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinones, hydrazine derivatives, and substituted pyrazoles, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[2-(2-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Industry

In the industrial sector, (4E)-4-[2-(2-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is utilized in the production of specialty chemicals, agrochemicals, and dyes. Its versatility and reactivity make it valuable for developing new industrial products.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazinylidene moiety can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with receptor sites, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (4E)-4-[2-(2-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.